[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate
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Overview
Description
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazole structure, followed by the introduction of the chloro and methyl groups. Subsequent steps involve the formation of the sulfonyl and oxyimino groups, and finally, the attachment of the phthalimide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound’s potential biological activity could lead to its use in the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, sulfonyl-containing molecules, and phthalimide-based compounds. Examples include:
Uniqueness
What sets N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and undergo a wide range of chemical reactions.
Properties
CAS No. |
121629-10-5 |
---|---|
Molecular Formula |
C23H22ClN5O5S |
Molecular Weight |
516 g/mol |
IUPAC Name |
[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-13-8-10-16(11-9-13)35(32,33)34-28-20(25-21-19(24)15(3)26-27-21)14(2)12-29-22(30)17-6-4-5-7-18(17)23(29)31/h4-11,14H,12H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
XXRYKHYEYKLICF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Synonyms |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Origin of Product |
United States |
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